molecular formula C12H16S B14242401 [3-(Propylsulfanyl)prop-1-EN-1-YL]benzene CAS No. 573989-66-9

[3-(Propylsulfanyl)prop-1-EN-1-YL]benzene

Cat. No.: B14242401
CAS No.: 573989-66-9
M. Wt: 192.32 g/mol
InChI Key: VVBUFARPIWSAQM-UHFFFAOYSA-N
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Description

[3-(Propylsulfanyl)prop-1-EN-1-YL]benzene: is an organic compound with the molecular formula C12H16S . It is characterized by a benzene ring substituted with a prop-1-en-1-yl group and a propylsulfanyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(Propylsulfanyl)prop-1-EN-1-YL]benzene typically involves the reaction of a benzene derivative with a prop-1-en-1-yl halide in the presence of a base. The propylsulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable thiol reagent. The reaction conditions often require a solvent such as dichloromethane and a catalyst like palladium to facilitate the coupling reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain optimal reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3-(Propylsulfanyl)prop-1-EN-1-YL]benzene can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of the corresponding sulfide. Reducing agents such as lithium aluminum hydride are typically used.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring is further functionalized.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Bromine, nitric acid

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, [3-(Propylsulfanyl)prop-1-EN-1-YL]benzene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis .

Biology and Medicine: Its ability to undergo various chemical reactions makes it a versatile intermediate in drug synthesis .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for use in the manufacture of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of [3-(Propylsulfanyl)prop-1-EN-1-YL]benzene involves its interaction with specific molecular targets. The propylsulfanyl group can engage in nucleophilic attacks, while the benzene ring can participate in π-π interactions with other aromatic systems. These interactions can influence the compound’s reactivity and its ability to form stable complexes with other molecules .

Comparison with Similar Compounds

  • (E)-1-Allyl-2-(prop-1-en-1-yl)disulfane
  • Disulfide, 1-propenyl, 2-propenyl

Comparison: Compared to similar compounds, [3-(Propylsulfanyl)prop-1-EN-1-YL]benzene is unique due to its specific substitution pattern on the benzene ring. This structural feature imparts distinct chemical properties and reactivity, making it a valuable compound for specialized applications .

Properties

CAS No.

573989-66-9

Molecular Formula

C12H16S

Molecular Weight

192.32 g/mol

IUPAC Name

3-propylsulfanylprop-1-enylbenzene

InChI

InChI=1S/C12H16S/c1-2-10-13-11-6-9-12-7-4-3-5-8-12/h3-9H,2,10-11H2,1H3

InChI Key

VVBUFARPIWSAQM-UHFFFAOYSA-N

Canonical SMILES

CCCSCC=CC1=CC=CC=C1

Origin of Product

United States

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